1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . A specific synthesis method for “1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is not found in the available literature.Chemical Reactions Analysis
Triazines, including 1,2,4-triazines, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific chemical reactions involving “this compound” are not found in the available literature.Scientific Research Applications
Synthesis and Antitumor Activity
Novel heterocycles, including purino and triazine derivatives, have been synthesized and examined for biological activities. Some compounds have shown activity against P 388 leukemia. However, their vascular relaxing effects were not potent (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Antiviral Activity
Certain triazine nucleosides and nucleotide analogues have been synthesized and tested against various viruses, including herpes, rhinovirus, and parainfluenza. Some compounds exhibited moderate activity against rhinovirus at non-toxic dosage levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Potential 5-HT2 Antagonist Activity
Research on fused 1,3,5-triazine-2,4-diones indicates potential 5-HT2 antagonist activity. The reaction of 2-amino-2-oxazolines with ethoxycarbonyl isocyanate leads to the formation of these compounds. N-Substituted compounds have been prepared and analyzed using X-ray crystallography (Adetchessi, Desor, Forfar, Jarry, Leger, Laguerre, & Carpy, 1997).
Chemotherapeutic Potential
Vibrational spectral analysis of ethoxymethyl and ethyl derivatives of triazine dione suggests their potential as chemotherapeutic agents. Theoretical calculations, including vibrational assignments and molecular electrostatic potential maps, support their high reactivity and potential therapeutic applications (Mary, Al-Tamimi, El‐Brollosy, El-Emam, Jojo, Panicker, & Van Alsenoy, 2014).
Metal Complexes and Ligands
Compounds like tetraphenyl-tetraazacyclotetradeca-dione-tetraene have been synthesized and studied for their potential as divalent metal complexes. Characterization techniques such as NMR and IR spectroscopy suggest possible structures and applications in various fields (Souza, Mendiola, Matesanz, Fernández, & Arquero, 1995).
Anti-Tumor Agents
Triazine derivatives have been synthesized and tested for antitumor activity. Some compounds showed activity against human breast cell MCF-7 line and liver carcinoma HepG2 cell line (Badrey & Gomha, 2012).
Ligand Synthesis and Conformational Analysis
Synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds as tetradentate ligands was studied. A dinuclear complex was synthesized, highlighting the significance of ligand rigidity and potential applications in medicinal chemistry (Hermon & Tshuva, 2008).
Phytochemistry and Plant Growth
1,3,5-Triazine-2,6-dione derivatives were synthesized and tested for their plant growth-promoting activities. Certain derivatives demonstrated significant synergistic effects with gibberellic acid in promoting rice shoot growth (Ogawa, Matsui, & Tobitsuka, 1978).
Covalent Triazine-Based Frameworks
Research on covalent triazine-based frameworks (CTFs) with high surface areas indicates their potential in gas storage applications. These frameworks showed high CO2, CH4, and hydrogen uptake capacities (Bhunia, Vasylyeva, & Janiak, 2013).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazine core have been reported to have various targets, including kinases in cancer therapy .
Mode of Action
Compounds with a similar 1,2,4-triazine core have been reported to interact with their targets in various ways, such as inhibiting the cap-dependent endonuclease within the polymerase pa subunit of influenza a and b viruses .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, such as the replication and transcription of the segmented, single-stranded viral rna genome in the case of influenza a and b viruses .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, such as protection after 05h at 100mg/kg dose and a maximal dose of 300mg/kg after 40h .
Result of Action
Similar compounds have been reported to have various effects, such as reducing the viral titers and alleviating influenza symptoms .
Action Environment
Similar compounds have been reported to have various environmental influences, such as the high thermal stability (>220 °c) and lower sensitivity, which can potentially be used as high-performing thermally stable secondary energetic materials .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-6-24-8-7-20-14-16-12-11(21(14)10(3)9(2)17-20)13(22)19(5)15(23)18(12)4/h10H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAHJYVTTHDRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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